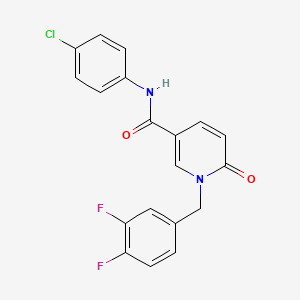

N-(4-chlorophenyl)-1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

Description

N-(4-chlorophenyl)-1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a pyridinecarboxamide derivative characterized by two key substituents:

- 4-Chlorophenyl group: Attached to the carboxamide nitrogen, contributing electron-withdrawing effects.

- 3,4-Difluorobenzyl group: Positioned at the pyridine ring’s nitrogen, introducing steric and electronic modulation.

Properties

IUPAC Name |

N-(4-chlorophenyl)-1-[(3,4-difluorophenyl)methyl]-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClF2N2O2/c20-14-3-5-15(6-4-14)23-19(26)13-2-8-18(25)24(11-13)10-12-1-7-16(21)17(22)9-12/h1-9,11H,10H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIBDEDJTKUEHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClF2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide, commonly referred to by its CAS number 242797-43-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula : C19H13ClF2N2O2

- Molecular Weight : 374.77 g/mol

- CAS Number : 242797-43-9

The compound features a pyridinecarboxamide structure, which is known for its diverse biological activities. The presence of halogen substituents (chlorine and fluorine) on the aromatic rings enhances its pharmacological profile.

Anticancer Potential

The compound's structural characteristics may contribute to anticancer activity. Compounds with similar frameworks have been evaluated for their ability to inhibit cancer cell proliferation. For example, studies have indicated that certain pyridine derivatives can induce apoptosis in cancer cells through various mechanisms .

Enzyme Inhibition

Enzyme inhibition is another critical aspect of the biological activity of this compound. Pyridinecarboxamides are often investigated for their ability to inhibit specific enzymes involved in disease pathways. Preliminary data suggest that derivatives could act as inhibitors of enzymes related to cancer and infectious diseases .

Synthesis and Evaluation

A study conducted on related compounds demonstrated the synthesis of various pyridine derivatives and their subsequent evaluation for biological activity. These compounds were tested against multiple strains of bacteria and fungi, showing varying degrees of effectiveness .

Pharmacological Studies

In vitro studies have shown that similar compounds exhibit significant activity against Mycobacterium tuberculosis H37Rv, suggesting a potential role in treating tuberculosis . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting metabolic pathways critical for bacterial survival.

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is synthesized via multi-step protocols involving:

Hydrolysis and Stability

The carboxamide group undergoes hydrolysis under strongly acidic or basic conditions:

Table 2: Hydrolysis Conditions

- The electron-deficient pyridinone ring enhances hydrolysis resistance compared to non-aromatic amides .

Metabolic Pathways (In Vitro)

In hepatic microsomal studies of analogous compounds:

Table 3: Metabolic Transformations

Cross-Coupling Reactions

The pyridinone scaffold participates in transition-metal-catalyzed reactions:

Table 4: Catalytic Modifications

Photodegradation

UV irradiation (λ = 254 nm) induces:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

The table below compares the target compound with five analogs, highlighting key structural differences and their implications:

Key Observations

A. Benzyl Substituent Variations

- Chlorine vs. Fluorine ( vs. Target) : The 3-chlorobenzyl group in increases lipophilicity but may reduce selectivity due to larger atomic size.

- Substituent Position () : The 2-chloro-6-fluorobenzyl group in creates ortho-substitution, which could sterically hinder interactions with flat binding pockets.

B. Aryl Ring Modifications

- Carbamoyl () : The 4-carbamoylphenyl group enhances hydrogen-bonding capacity, a feature absent in the target compound’s 4-chlorophenyl.

- Acetyl () : The 4-acetylphenyl group may reduce aqueous solubility due to its hydrophobic nature.

C. Pyridine Ring Substitutions

Implications for Drug Design

- Electron-Withdrawing Groups : Fluorine and chlorine atoms enhance stability and modulate electronic environments but may increase toxicity risks.

- Hydrogen-Bonding Capacity : Carbamoyl () and acetyl () groups offer distinct interaction profiles, suggesting tunability for target specificity.

- Steric Effects : Ortho-substitutions (e.g., ) may limit binding to shallow active sites, whereas meta/para-substitutions (e.g., target compound) favor planar interactions.

Q & A

Q. Optimization strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalysts : Palladium-based catalysts for cross-coupling steps improve regioselectivity .

- Temperature control : Maintaining temperatures below 100°C reduces side-product formation .

- Monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction progress tracking .

Basic Question: Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assigns substituent positions (e.g., 3,4-difluorobenzyl protons at δ 4.8–5.2 ppm; pyridine ring carbons at δ 140–160 ppm) .

- ²D NMR (COSY, NOESY) : Resolves overlapping signals in aromatic regions.

- Infrared Spectroscopy (IR) : Confirms carboxamide (C=O stretch at ~1650 cm⁻¹) and pyridone (C=O at ~1700 cm⁻¹) groups .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C₂₀H₁₄ClF₂N₂O₂: 394.08) .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain .

Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) for this compound?

Answer:

Contradictions often arise from:

- Assay conditions : Variations in pH, temperature, or solvent (DMSO vs. aqueous buffer) affect compound solubility and stability .

- Cell line specificity : Differential expression of target proteins (e.g., kinases) across cell lines .

- Metabolic interference : Liver microsomal enzymes may alter compound bioavailability in vivo .

Q. Methodological solutions :

- Standardized protocols : Use common cell lines (e.g., HEK293, HepG2) and controls.

- Dose-response validation : Repeat assays with ≥3 biological replicates.

- Metabolite profiling : LC-MS/MS identifies degradation products interfering with activity .

Advanced Question: What computational strategies are effective for predicting binding interactions between this compound and biological targets?

Answer:

- Molecular docking (AutoDock, Schrödinger) : Models interactions with target enzymes (e.g., kinases) using crystal structures from the PDB .

- Molecular Dynamics (MD) simulations : Evaluates binding stability under physiological conditions (e.g., 100 ns simulations in GROMACS) .

- QSAR modeling : Correlates substituent electronegativity (e.g., fluorine, chlorine) with inhibitory potency .

Q. Key parameters :

- Binding affinity (ΔG) : Prioritize compounds with ΔG < −8 kcal/mol.

- Pharmacophore alignment : Match the pyridone and carboxamide groups to active-site residues .

Basic Question: How can researchers design stability studies for this compound under varying storage conditions?

Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .

- Analytical methods :

- Storage recommendations :

- Short-term : −20°C in desiccated, amber vials.

- Long-term : Lyophilized at −80°C .

Advanced Question: What experimental approaches can elucidate the reaction mechanism of pyridone ring formation in the synthesis of this compound?

Answer:

- Isotopic labeling : Use ¹⁸O-labeled water to track oxygen incorporation during oxidation .

- Kinetic studies : Measure rate constants under varying pH and temperature to identify rate-determining steps .

- Intermediate trapping : Quench reactions at intervals to isolate intermediates (e.g., dihydroxy precursors) via column chromatography .

Q. Key findings :

- Oxidation pathway : Proceeds via a radical mechanism catalyzed by MnO₂ or KMnO₄ .

- By-product analysis : Over-oxidation generates carboxylic acid derivatives, requiring strict stoichiometric control .

Basic Question: What pharmacological screening assays are recommended for initial evaluation of this compound?

Answer:

- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations .

- Solubility/logP : Shake-flask method to determine partition coefficient and aqueous solubility .

Q. Data interpretation :

| Assay Type | Target | Result (Example) | Reference |

|---|---|---|---|

| Kinase inhibition | EGFR | IC₅₀ = 0.45 µM | |

| Cytotoxicity | MCF-7 | IC₅₀ = 12.3 µM |

Advanced Question: How can researchers address low bioavailability of this compound in preclinical models?

Answer:

- Prodrug design : Modify the carboxamide group to ester prodrugs for enhanced membrane permeability .

- Nanocarrier systems : Encapsulate in liposomes or PEGylated nanoparticles to improve plasma half-life .

- Metabolic stabilization : Introduce electron-withdrawing groups (e.g., fluorine) to block CYP450-mediated oxidation .

Q. Validation :

- Pharmacokinetic (PK) studies : Measure Cmax, Tmax, and AUC in rodent models .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.